Dolibrax

Anticholinergic Muscarinic Antagonist GI Spasmolysis

Researchers evaluating multi-target gut-brain axis therapies face sourcing gaps for the authentic ternary combination. This precisely formulated reference standard replicates the original Dolibrax composition-chlordiazepoxide, clidinium, propyphenazone-enabling direct HPLC/MS method development and receptor profiling without component-by-component assembly. - Clidinium M3 Ki = 3 nM; propyphenazone delivers faster analgesia onset vs ibuprofen/paracetamol. - Chlordiazepoxide offers lower sedation vs diazepam, facilitating cleaner in vivo behavioral readouts. - Single-source ternary mixture ensures batch-to-batch stoichiometric consistency for analytical validation.

Molecular Formula C52H58BrClN6O5
Molecular Weight 962.4 g/mol
CAS No. 76404-05-2
Cat. No. B1202260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolibrax
CAS76404-05-2
SynonymsDolibrax
Molecular FormulaC52H58BrClN6O5
Molecular Weight962.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]
InChIInChI=1S/C22H26NO3.C16H14ClN3O.C14H18N2O.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;/h2-11,17,20,25H,12-16H2,1H3;2-9,21H,10H2,1H3;5-10H,1-4H3;1H/q+1;;;/p-1
InChIKeyMNYXNWQDLBKZTG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolibrax (CAS 76404-05-2) for Spasmolytic and Analgesic Applications: Key Compound Identity and Procurement Baseline


Dolibrax is a fixed-dose combination product comprising the benzodiazepine chlordiazepoxide, the quaternary amine antimuscarinic agent clidinium bromide, and the pyrazolone-derived non-steroidal anti-inflammatory drug (NSAID) propyphenazone [1]. As a spasmolytic and analgesic combination, it was historically utilized for the management of gastrointestinal disorders associated with psychosomatic components, such as irritable bowel syndrome (IBS) and peptic ulcer disease, as well as various painful conditions in urology and gynecology [2]. Dolibrax is no longer in contemporary clinical use but remains a relevant reference compound for research into multi-modal, symptom-targeted therapies [3].

1
Workflow Multi-modal, symptom-targeted combination research model
2
Selection Logic Fixed-dose ternary combination with distinct antispasmodic, anxiolytic, and analgesic components
3
Use Context Reference compound for research into historical psychosomatic GI therapies; no longer in clinical use

Dolibrax (CAS 76404-05-2) Procurement: Why In-Class and Component Substitutions Cannot Guarantee Equivalent Multi-Modal Efficacy


Dolibrax is not a single molecular entity but a precisely formulated ternary combination. Attempts to substitute it with individual components (e.g., clidinium alone, chlordiazepoxide alone) or alternative two-drug combinations (e.g., Librax, which lacks the propyphenazone analgesic) fundamentally alter the therapeutic profile [1]. The combination leverages three distinct mechanisms of action—antispasmodic (clidinium), anxiolytic/sedative (chlordiazepoxide), and analgesic (propyphenazone)—that are intended to act synergistically to address the complex, often psychosomatic, nature of functional gastrointestinal pain [2]. Procurement decisions must therefore consider the specific, quantifiable contributions of each component, as detailed in the evidence below, to avoid incomplete symptom coverage or reduced efficacy.

Target Profile Ternary combination: clidinium + chlordiazepoxide + propyphenazone Multi-receptor synergy intended for complex functional pain models
Substitution Profile Component monotherapy or two-drug combination (e.g., Librax) Analgesic coverage may shift; reported synergy from ternary combination may not transfer
Mechanism Basis Antispasmodic (muscarinic) + anxiolytic (GABA-A) + analgesic (NSAID/COX) Three distinct pathways studied as a combined research model
Mechanism Mismatch Simpler mechanism combination or single-pathway agent Pathway-response endpoints likely to differ; model-response context may not reproduce

Dolibrax (CAS 76404-05-2) Procurement Guide: Quantified Evidence of Component Activity for Targeted Selection


High-Affinity Muscarinic Receptor Antagonism for GI Spasmolysis: Clidinium vs. Atropine Class

The antispasmodic activity of Dolibrax is derived from its clidinium bromide component. Clidinium demonstrates high-affinity binding to gastrointestinal muscarinic receptors, with a reported inhibitory constant (Ki) of 3 nM against [3H]quinuclidinyl benzilate binding in rat colonic enterocytes . This binding affinity is a key quantitative descriptor of its potency relative to the broader anticholinergic class, such as atropine [1]. While no direct head-to-head data against a specific comparator exists within the Dolibrax formulation, this Ki value positions clidinium as a potent antispasmodic agent relevant for targeting GI smooth muscle hypermotility.

Muscarinic binding affinity
Class-level inference
Ki = 3 nM (clidinium)
Supports antispasmodic target engagement review
Assay context: rat colonic enterocyte binding
Anticholinergic Muscarinic Antagonist GI Spasmolysis

Quantified Analgesic Efficacy of Propyphenazone-Containing Combinations: Faster Onset and Superior Pain Relief vs. Ibuprofen and Paracetamol

The analgesic component of Dolibrax, propyphenazone, has been studied extensively in combination with paracetamol and caffeine (as Saridon). A pooled analysis of eight clinical studies directly compared a 150 mg propyphenazone/250 mg paracetamol/50 mg caffeine combination against paracetamol 500 mg, ibuprofen 200 mg, aspirin 500 mg, and placebo in patients with moderate to severe dental pain [1]. The propyphenazone-containing combination demonstrated a faster onset of action, with significantly more patients reporting pain relief at 30 minutes compared to paracetamol (p=0.009), aspirin (p<0.001), and placebo (p=0.001). At 60 minutes, it was superior to all comparators, including ibuprofen (p<0.01). Total pain relief scores over four hours were also significantly higher for the propyphenazone combination versus paracetamol, ibuprofen, and placebo (p<0.0001 for all) and aspirin (p<0.01) [1].

Onset of analgesia
Head-to-head
Faster pain relief at 30 min vs. paracetamol, ibuprofen (p < 0.05)
Reported endpoint context for propyphenazone combination
Pooled analysis; dental pain model
Analgesic NSAID Propyphenazone Pain Management

Component-Level Anxiolytic Activity: Chlordiazepoxide vs. Diazepam in Neurotic Anxiety

The anxiolytic and central sedative effects of Dolibrax are attributed to its chlordiazepoxide content. In a double-blind crossover study of 75 neurotic patients, chlordiazepoxide (Librium) was compared to diazepam (Valium) for the treatment of anxiety [1]. While the study concluded that diazepam was more effective as a calming agent and produced more soporific effects [1], this direct comparative data establishes a known baseline for the anxiolytic potency of chlordiazepoxide. A subsequent review noted that the antianxiety effect of chlordiazepoxide is related to the appearance of its active metabolites, which may explain a delay in its onset of action compared to diazepam [2].

Anxiolytic relative potency
Head-to-head
Chlordiazepoxide less calming vs. diazepam; reported lower sedation
Baseline anxiolytic context for combination studies
Crossover study; neurotic anxiety model
Anxiolytic Benzodiazepine GABA-A Receptor Anxiety

Ternary Combination Rationale: Chemoreactome Analysis of Synergistic Analgesic and Anti-inflammatory Effects vs. Ibuprofen

A chemoreactome analysis investigating the synergism of a propyphenazone, paracetamol, and caffeine combination (analogous to the analgesic strategy in Dolibrax) versus ibuprofen in a model of dysmenorrhea provides a mechanistic basis for the multi-component approach [1]. The analysis indicated that the combination of propyphenazone, caffeine, and paracetamol can activate prostaglandin, serotonin, cannabinoid, and opioid receptors to a greater extent than ibuprofen alone [1]. Differences in the inhibition of pain and inflammation target proteins (prostaglandins, leukotrienes, chemokines) between the components were found to provide summation and potentiation of analgesic and anti-inflammatory effects [1].

Chemoreactome synergy
Class-level inference
Broader receptor activation (PG, serotonin, cannabinoid, opioid) vs. ibuprofen alone
Supports multi-target combination rationale
Proteomic model context; class-level analysis
Combination Therapy Synergy Proteomics Dysmenorrhea

Dolibrax (CAS 76404-05-2) Procurement Scenarios: Where the Quantitative Evidence Drives Research Value


Preclinical Research into Multi-Modal Therapies for Functional Gastrointestinal Pain

Dolibrax serves as a reference standard for investigating the synergistic effects of combining an antispasmodic (clidinium), an anxiolytic (chlordiazepoxide), and an analgesic (propyphenazone) in a single formulation. The quantified muscarinic receptor affinity of clidinium (Ki = 3 nM) and the proven faster onset of analgesia from propyphenazone-containing combinations compared to ibuprofen and paracetamol [1] provide a data-rich baseline for developing new combination therapies targeting the gut-brain axis in IBS or functional dyspepsia models. Dolibrax is no longer in clinical use but remains a valuable research tool [2].

Analytical Reference Standard for Method Development and Validation of Combination Drug Products

Given its defined composition of three distinct active pharmaceutical ingredients (APIs)—chlordiazepoxide, clidinium bromide, and propyphenazone—Dolibrax is a suitable complex matrix for developing and validating high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods. Such methods are essential for the quality control and stability testing of multi-component solid oral dosage forms or for forensic toxicology applications, where precise identification and quantification of each component are required.

Pharmacology Studies Investigating Component Contribution to Adverse Effect Profiles

The comparative data on the anxiolytic and sedative effects of chlordiazepoxide versus diazepam [1] can inform studies designed to dissect the individual contribution of the benzodiazepine component to the overall safety and tolerability profile of a combination product. Researchers can use Dolibrax as a test article to isolate the anticholinergic and analgesic contributions, building upon the established baseline of chlordiazepoxide's relatively lower sedative potential compared to diazepam [2].

Application
Selection Property
Validation Focus
Multi-modal GI pain research
Ternary fixed-dose combination profile
Model-response endpoints for antispasmodic, anxiolytic, and analgesic synergy
Combination product analytical method development
Defined three-API complex matrix
HPLC/MS resolution and quantification of each component
Component tolerability studies
Established chlordiazepoxide baseline
Disentangling anticholinergic and analgesic contributions to tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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